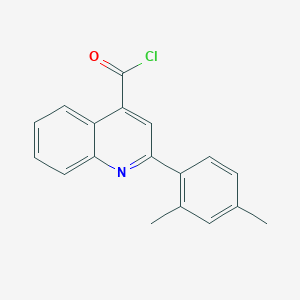

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride

Description

Propriétés

IUPAC Name |

2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO/c1-11-7-8-13(12(2)9-11)17-10-15(18(19)21)14-5-3-4-6-16(14)20-17/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDSJVYHWBKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid with thionyl chloride or oxalyl chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The reaction mixture is usually refluxed until the evolution of gas ceases, indicating the completion of the reaction. The product is then purified by recrystallization or column chromatography .

Analyse Des Réactions Chimiques

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its therapeutic properties. Its derivatives have shown potential in treating various diseases, particularly cancer and infections.

- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that similar quinoline derivatives can inhibit the growth of MCF-7 breast cancer cells with IC50 values as low as 0.22 µM, indicating potent activity compared to standard treatments .

- Antimicrobial Properties : Quinoline derivatives have been evaluated for their antibacterial activity. A study found that structural modifications can enhance the antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Organic Synthesis

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride serves as an intermediate in the synthesis of more complex organic molecules. Its carbonyl chloride group allows for nucleophilic substitution reactions, making it valuable in creating various derivatives.

- Synthesis of Quinoline Derivatives : The compound can be used to synthesize new quinoline derivatives with enhanced biological activities. For example, modifications to the structure have led to compounds with improved pharmacokinetic properties and biological efficacy .

Proteomics Research

In proteomics, this compound is utilized as a reagent to study protein interactions and functions.

- Protein Structure Studies : The ability of the carbonyl chloride group to react with amines allows for the modification of proteins, facilitating studies on protein structure and dynamics .

Anticancer Study

A derivative similar to this compound was tested on MCF-7 breast cancer cells. The study highlighted its potent inhibitory action with an IC50 value of 0.22 µM, showcasing its potential as a therapeutic agent.

Antiviral Research

Research on quinoline derivatives indicated that increasing electron-withdrawing substituents enhances antiviral activity against viruses like H5N1 while reducing cytotoxicity. This suggests that this compound could be explored further for antiviral applications .

Mécanisme D'action

The mechanism of action of 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols . This reactivity allows it to form stable covalent bonds with these nucleophiles, leading to the formation of amides, esters, and thioesters .

Comparaison Avec Des Composés Similaires

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride can be compared with other quinoline derivatives such as:

2-Phenylquinoline-4-carbonyl chloride: Similar in structure but lacks the dimethyl groups on the phenyl ring.

2-(2,4-Dimethylphenyl)quinoline-4-carboxylic acid: The carboxylic acid precursor of the carbonyl chloride.

2-(2,4-Dimethylphenyl)quinoline-4-carboxamide: The amide derivative formed by the reaction of the carbonyl chloride with an amine.

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the presence or absence of functional groups.

Activité Biologique

2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride, also known as DMPCQC, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.78 g/mol. The compound features a quinoline core substituted with a 2,4-dimethylphenyl group and a carbonyl chloride functional group at the 4-position of the quinoline ring. This unique structure plays a crucial role in its biological activity.

The biological activity of DMPCQC is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : DMPCQC has been shown to inhibit enzymes such as topoisomerase II, which is essential for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation and survival.

- Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating intrinsic pathways associated with cell death, thereby reducing tumor growth.

Biological Activities

The following table summarizes the key biological activities associated with DMPCQC:

Anticancer Activity

A study evaluated the antiproliferative effects of DMPCQC on human cancer cell lines, including breast (MCF-7) and colon (Caco-2) cancer cells. The results indicated that DMPCQC significantly reduced cell viability, with IC50 values ranging from 10 to 20 µM, suggesting potent anticancer properties.

Antimicrobial Properties

In a series of experiments, DMPCQC was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL for certain strains . These findings highlight its potential as a lead compound in developing new antimicrobial agents.

Anti-inflammatory Effects

Research has indicated that DMPCQC may modulate inflammatory responses by inhibiting key cytokines involved in inflammation. In vitro studies showed a reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with DMPCQC, suggesting its role in managing inflammatory conditions .

Synthesis and Derivatives

The synthesis of DMPCQC can be achieved through various methods, including:

- Palladium-Catalyzed Reactions : Utilizing 2-chloro-3-formylquinoline and 2,4-dimethylaniline under palladium catalysis.

- Substitution Reactions : Modifying the quinoline core to create diverse derivatives that may enhance biological activity.

The structural modifications can lead to improved potency or selectivity against specific biological targets.

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride?

The compound is typically synthesized via a two-step process:

Quinoline core formation : A Doebner–Miller reaction or Friedländer synthesis can be employed to construct the quinoline backbone with the 2,4-dimethylphenyl substituent.

Acyl chloride formation : The carboxylic acid intermediate (e.g., 2-(2,4-dimethylphenyl)quinoline-4-carboxylic acid) is treated with thionyl chloride (SOCl₂) under reflux conditions (60–80°C, 4–6 hours) to yield the acyl chloride. Excess SOCl₂ is removed via vacuum distillation .

Key validation : Monitor reaction completion using TLC (silica gel, ethyl acetate/hexane) and confirm the product via IR spectroscopy (C=O stretch at ~1770 cm⁻¹) and ¹³C-NMR (carbonyl carbon at ~170 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes to prevent hydrolysis. Avoid moisture, as acyl chlorides react violently with water. Employ personal protective equipment (PPE): nitrile gloves, safety goggles, and fume hoods .

- Storage : Store in airtight, moisture-resistant containers (e.g., amber glass vials with PTFE-lined caps) at –20°C. Desiccants like molecular sieves (3Å) can prolong shelf life .

Stability testing : Conduct periodic FT-IR analysis to detect hydrolysis (broad O–H stretches at ~3300 cm⁻¹ indicate degradation) .

Q. What spectroscopic methods are recommended for structural characterization?

- ¹H/¹³C-NMR : Assign aromatic protons (δ 7.5–9.0 ppm) and carbonyl carbons (δ ~170 ppm). The 2,4-dimethylphenyl group shows singlet methyl signals at δ ~2.4–2.6 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error.

- X-ray crystallography : For unambiguous confirmation, grow single crystals in dichloromethane/hexane mixtures and analyze (e.g., CCDC deposition) .

Advanced Research Questions

Q. How can this compound be utilized in synthesizing enzyme inhibitors?

this compound serves as a key intermediate in coupling reactions for Qi-site inhibitors of mitochondrial Complex III (e.g., fungicides).

- Method : React with amino-pyridine derivatives (e.g., 3-hydroxy-4-methoxy-pyridine-2-carboxamide) in anhydrous dichloromethane, using triethylamine (Et₃N) as a base. Purify via flash chromatography (silica gel, gradient elution) .

- Biological validation : Screen inhibitory activity via cytochrome c reductase assays (IC₅₀ values typically <1 µM for optimized derivatives) .

Q. What strategies mitigate competing side reactions during amide bond formation?

- Solvent selection : Use aprotic solvents (DMF, THF) to minimize hydrolysis.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce racemization.

- Temperature control : Maintain reactions at 0–5°C to suppress Schotten-Baumann side products .

Case study : In synthesizing antibacterial quinoline-carboxamides, optimized conditions achieved >90% yield with <5% dimerization byproducts .

Q. How do substituent effects influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-donating 2,4-dimethylphenyl group:

- Decreases electrophilicity : Steric hindrance from methyl groups slows nucleophilic attack, requiring longer reaction times.

- Directs regioselectivity : Para-substitution on the quinoline ring enhances stability of transition states in ortho-directed couplings.

Computational support : DFT studies (B3LYP/6-31G*) show reduced LUMO energy at the carbonyl carbon (–1.8 eV vs. unsubstituted quinoline derivatives) .

Q. Are there reported contradictions in the compound’s physical properties, and how should they be resolved?

- Contradiction : Conflicting melting points (e.g., 62–64°C vs. 252–256°C in unrelated quinoline derivatives) arise from polymorphism or impurities .

- Resolution : Recrystallize from ethanol/water mixtures and characterize via DSC (differential scanning calorimetry) to identify polymorphic forms .

Q. What computational tools predict the compound’s reactivity in multi-step syntheses?

- Retrosynthesis planning : Use Synthia™ or Reaxys to identify viable precursors (e.g., 2,4-dimethylbenzaldehyde for quinoline ring assembly).

- Reactivity modeling : Apply Gaussian 16 to simulate transition states in acyl chloride reactions. Compare with experimental kinetic data (e.g., Arrhenius plots) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.